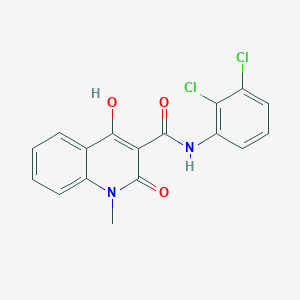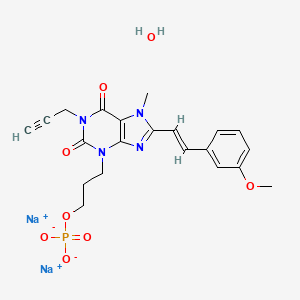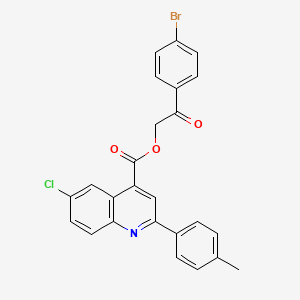![molecular formula C24H18N12Ru B12040897 [Ru(bpz)3][PF6]2, AldrichCPR](/img/structure/B12040897.png)
[Ru(bpz)3][PF6]2, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpz)3][PF6]2 involves the preparation of the 2,2’-bipyrazine ligand followed by its complexation with ruthenium. An improved procedure for synthesizing this compound includes a high-yielding palladium-catalyzed synthesis of the 2,2’-bipyrazine ligand . The reaction conditions typically involve the use of palladium catalysts and suitable solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for [Ru(bpz)3][PF6]2 are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of palladium-catalyzed reactions and controlled environments ensures the production of high-purity compounds suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
[Ru(bpz)3][PF6]2 undergoes various chemical reactions, primarily serving as a photocatalyst. It is involved in oxidation, reduction, and substitution reactions. The compound is particularly effective in visible-light-mediated reactions, such as the hydrothiolation of alkenes and cycloaddition reactions .
Common Reagents and Conditions
Common reagents used with [Ru(bpz)3][PF6]2 include alkenes, cyclopropylamines, and styrene derivatives. The reactions typically occur under visible light irradiation, utilizing the compound’s photocatalytic properties to facilitate the formation of desired products .
Major Products
The major products formed from reactions involving [Ru(bpz)3][PF6]2 include cyclopentylamine derivatives and trans-substituted cyclohexene derivatives. These products result from cycloaddition and hydrothiolation reactions, respectively .
Aplicaciones Científicas De Investigación
[Ru(bpz)3][PF6]2 has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in studying light-induced biological processes.
Industry: It is employed in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
The mechanism by which [Ru(bpz)3][PF6]2 exerts its effects involves its ability to absorb visible light and undergo photoexcitation. This leads to the generation of reactive intermediates, such as radicals and radical ions, which facilitate various chemical transformations. The compound’s molecular targets include alkenes and cyclopropylamines, with pathways involving radical-mediated cycloaddition and hydrothiolation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,2’-bipyridyl)ruthenium(II) dichloride
- Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate
- Tris(2,2’-bipyridyl)ruthenium(II) hexahydrate
Uniqueness
Compared to similar compounds, [Ru(bpz)3][PF6]2 is unique due to its electron-deficient bipyrazyl ligands, which enhance its photooxidative capabilities. This makes it particularly effective in photoredox transformations where other ruthenium complexes may not perform as well .
Propiedades
Fórmula molecular |
C24H18N12Ru |
|---|---|
Peso molecular |
575.6 g/mol |
Nombre IUPAC |
2-pyrazin-2-ylpyrazine;ruthenium |
InChI |
InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H; |
Clave InChI |
VEEMVPAUPIJPLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040820.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)

![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)


![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)





